7-Hydroxy Amoxapine-d8
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Overview
Description
7-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 7-Hydroxy Amoxapine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule helps in tracing and quantifying the compound during various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Amoxapine-d8 involves the deuteration of 7-Hydroxy Amoxapine. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms using deuterated reagents. The process often involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Amoxapine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amoxapine form.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent amoxapine .
Scientific Research Applications
7-Hydroxy Amoxapine-d8 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studying reaction mechanisms and pathways.
Biology: The compound is used to investigate metabolic pathways and enzyme interactions.
Medicine: It aids in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of deuterated drugs, which have improved pharmacokinetic profiles
Mechanism of Action
The mechanism of action of 7-Hydroxy Amoxapine-d8 is similar to that of its parent compound, amoxapine. It primarily acts by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved mood in patients with depression .
Molecular Targets and Pathways:
Norepinephrine Transporter (NET): Inhibition of NET increases norepinephrine levels.
Serotonin Transporter (SERT): Inhibition of SERT increases serotonin levels.
Beta-Adrenergic Receptors: Down-regulation of these receptors contributes to the antidepressant effects
Comparison with Similar Compounds
7-Hydroxy Amoxapine: The non-deuterated form of the compound.
Amoxapine: The parent compound, a tricyclic antidepressant.
Loxapine: A related compound with similar pharmacological properties
Uniqueness: 7-Hydroxy Amoxapine-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracing in metabolic studies .
Properties
Molecular Formula |
C17H16ClN3O2 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2 |
InChI Key |
MEUGUMOVYNSGEW-YEBVBAJPSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.